molecular formula C12H11Cl2N3O B2443590 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-09-8

2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2443590
CAS No.: 956769-09-8
M. Wt: 284.14
InChI Key: GJXDZOPPNODAME-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the empirical formula C12H11Cl2N3O and a molecular weight of 284.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its melting point is predicted to be 188.12°C and its boiling point is predicted to be approximately 519.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .

Scientific Research Applications

Hydrogen-Bonding Patterns

A study by López et al. (2010) focused on the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including a compound closely related to 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide. They found that these molecules are linked into chains and sheets by various hydrogen bonds, demonstrating the structural importance of these compounds in molecular assembly processes (López et al., 2010).

Chemical Reactions and Derivatives

Rouchaud et al. (2010) reported on the acid-catalyzed hydrolysis of a similar pyrazol α-chloroacetanilide derivative, revealing insights into the chemical behavior of these compounds under different conditions (Rouchaud et al., 2010).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. They also assessed the antioxidant activity of these ligands and complexes, demonstrating significant bioactivity (Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis

Weisshaar and Böger (1989) studied chloroacetamide derivatives (including compounds structurally similar to this compound) for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. This research highlights the potential herbicidal applications of these compounds (Weisshaar & Böger, 1989).

Synthesis of Derivatives with Biological Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to this compound. They investigated its anti-inflammatory activity, indicating the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Potential Antipsychotic Agents

Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are closely related to this compound, for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, offering a unique perspective on potential antipsychotic drugs (Wise et al., 1987).

Labeling with Carbon-14 and Deuterium

Latli et al. (2015) described the synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor labeled with carbon-14 and deuterium, showcasing the use of pyrazole acetamide derivatives in radiopharmaceuticals (Latli et al., 2015).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include avoiding eye contact and seeking medical attention if eye irritation persists . It is also classified as a combustible solid .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDZOPPNODAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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